9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Catalog No.
S12618865
CAS No.
M.F
C29H29BrN2O3
M. Wt
533.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy...

Product Name

9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

IUPAC Name

9-bromo-5-(4-butoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Molecular Formula

C29H29BrN2O3

Molecular Weight

533.5 g/mol

InChI

InChI=1S/C29H29BrN2O3/c1-3-5-17-34-24-13-8-21(9-14-24)29-32-27(25-18-22(30)10-15-28(25)35-29)19-26(31-32)20-6-11-23(12-7-20)33-16-4-2/h4,6-15,18,27,29H,2-3,5,16-17,19H2,1H3

InChI Key

KAPCAPLPMURCHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br

9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrazolo-benzoxazines, which are known for their diverse chemical properties and potential biological activities. The compound's structure includes a bromine atom, multiple aromatic rings, and ether functionalities, contributing to its potential reactivity and interaction with biological systems.

The chemical reactivity of 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be attributed to the presence of electrophilic bromine and nucleophilic sites within its structure. Common reactions may include:

  • Electrophilic Aromatic Substitution: The bromine atom can participate in substitution reactions with nucleophiles.
  • Nucleophilic Substitution: The ether groups can undergo hydrolysis or substitution under acidic or basic conditions.
  • Condensation Reactions: The presence of multiple functional groups allows for potential condensation reactions with other organic compounds.

The synthesis of 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may involve several steps:

  • Formation of the Pyrazolo Framework: Starting from appropriate hydrazine derivatives and carbonyl compounds to create the pyrazole core.
  • Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide.
  • Ethers Formation: Reaction with alcohols to form ether linkages (e.g., butoxy and prop-2-en-1-yloxy groups).
  • Final Cyclization: Closing the benzoxazine ring through cyclization reactions involving appropriate coupling agents.

The applications of 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine are vast and include:

  • Pharmaceutical Development: Potential use as a lead compound in drug discovery targeting cancer or neurodegenerative diseases.
  • Material Science: Possible application in creating novel materials with specific electronic or optical properties due to its unique structure.

Interaction studies involving 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would typically focus on:

  • Protein Binding Affinity: Understanding how the compound interacts with various proteins to predict biological activity.
  • Metabolic Stability: Evaluating how the compound is metabolized in biological systems to assess its viability as a therapeutic agent.

These studies are crucial for determining the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Here are some notable examples:

Compound NameStructureUnique Features
9-Bromo-5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-pyrazolo[1,5-c][1,3]benzoxazineStructureContains methoxy group instead of butoxy; studied for anticancer activity.
9-Chloro-5-(4-butoxyphenyl)-2-(4-fluorophenyl)-pyrazolo[1,5-c][1,3]benzoxazineStructureChlorine substitution offers different reactivity; explored for antimicrobial properties.
9-Iodo-5-(4-propoxyphenyl)-2-[4-(methacryloxy)phenyl]-pyrazolo[1,5-c][1,3]benzoxazineStructureIodine introduces unique properties; potential use in photodynamic therapy.

These compounds highlight the diversity within the pyrazolo-benzoxazine class while showcasing the unique features of 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine due to its specific substituents and structural arrangement.

XLogP3

7.4

Hydrogen Bond Acceptor Count

5

Exact Mass

532.13616 g/mol

Monoisotopic Mass

532.13616 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-09

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